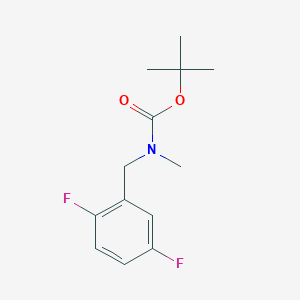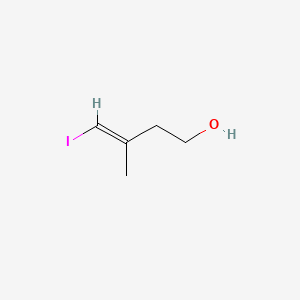
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-3-yl)-3-chloropyridine
- 2-(Azetidin-3-yl)-3-iodopyridine
- 2-(Azetidin-3-yl)-5-fluoropyridine
Uniqueness
2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom allows for versatile substitution reactions, while the fluorine atom enhances the compound’s stability and bioactivity .
Propiedades
Fórmula molecular |
C8H8BrFN2 |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-3-bromo-5-fluoropyridine |
InChI |
InChI=1S/C8H8BrFN2/c9-7-1-6(10)4-12-8(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
Clave InChI |
IFXSMNAZTZYYOM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C=C(C=N2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)


![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)






